2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-
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Overview
Description
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- is a heterocyclic compound that belongs to the class of benzisoxazoles. Benzisoxazoles are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-benzisoxazoles typically involves the cyclization of ortho-substituted benzene derivatives. Common starting materials include ortho-nitrobenzaldehydes, ortho-azidoarylcarbonyl compounds, and ortho-nitrobenzyl derivatives . The reaction conditions often involve the use of strong bases such as t-BuOK or DBU, and silylating agents like trialkylchlorosilane .
Industrial Production Methods
Industrial production methods for 2,1-benzisoxazoles may involve large-scale cyclization reactions using similar starting materials and reaction conditions as described above. The choice of reagents and conditions can be optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzisoxazole-3-ones, while reduction may produce benzisoxazole-3-amines .
Scientific Research Applications
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a key intermediate in the synthesis of pharmaceuticals, such as psychoactive drugs and protein kinase inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,1-benzisoxazole, 5,5’-thiobis[3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-2,1-benzisoxazole: Known for its antimicrobial and anticancer activities.
3-Phenyl-2,1-benzisoxazole: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Uniqueness
2,1-Benzisoxazole, 5,5’-thiobis[3-phenyl- is unique due to its specific structural features and the presence of a thiobis group, which can impart distinct chemical and biological properties compared to other benzisoxazoles .
Properties
CAS No. |
106500-64-5 |
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Molecular Formula |
C26H16N2O2S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-phenyl-5-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]-2,1-benzoxazole |
InChI |
InChI=1S/C26H16N2O2S/c1-3-7-17(8-4-1)25-21-15-19(11-13-23(21)27-29-25)31-20-12-14-24-22(16-20)26(30-28-24)18-9-5-2-6-10-18/h1-16H |
InChI Key |
LKUZMRMJARTKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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